(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
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Overview
Description
JK1 is a small molecule agonist of the relaxin family peptide receptor 4 (RXFP4). It is a synthetic organic compound with the IUPAC name (9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one . JK1 has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Preparation Methods
The preparation of JK1 involves several synthetic routes and reaction conditions. One common method includes the use of heterocyclic compounds containing nitrogen atoms. The synthesis typically involves the condensation of 2-chlorophenyl and 4-hydroxyphenyl groups with a triazoloquinazolinone backbone . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
JK1 undergoes various types of chemical reactions, including:
Oxidation: JK1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert JK1 into reduced forms with different chemical properties.
Substitution: JK1 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used in these reactions. Conditions may include specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
JK1 exerts its effects by acting as an agonist of the relaxin family peptide receptor 4 (RXFP4). This receptor is involved in various physiological processes, including cardiovascular function and cellular signaling. JK1 binds to RXFP4 and activates downstream signaling pathways, leading to its observed biological effects . The molecular targets and pathways involved include the modulation of hydrogen sulfide levels, which play a role in cardioprotection and vascular function .
Comparison with Similar Compounds
JK1 can be compared with other similar compounds, such as:
JAK1 Inhibitors: Compounds that inhibit Janus kinase 1 (JAK1) have similar structural features but different biological activities.
Hydrogen Sulfide Donors: Other hydrogen sulfide donors, such as sodium hydrosulfide and GYY4137, share similar properties with JK1 but differ in their chemical structures and mechanisms of action.
Stem Cell Maintenance Compounds: Compounds like mitomycin C and feeder cell layers are used for stem cell maintenance, similar to JK1.
JK1’s uniqueness lies in its dual role as a hydrogen sulfide donor and a ligand for RXFP4, making it a valuable compound for both therapeutic and research applications.
Properties
Molecular Formula |
C21H17ClN4O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-5-2-1-4-14(15)20-24-21-23-16-6-3-7-17(28)18(16)19(26(21)25-20)12-8-10-13(27)11-9-12/h1-2,4-5,8-11,19,27H,3,6-7H2,(H,23,24,25)/t19-/m0/s1 |
InChI Key |
USSMQJUVPNGHNK-IBGZPJMESA-N |
Isomeric SMILES |
C1CC2=C([C@@H](N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
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